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Compound of Interest

Compound Name: 8-Methylphenazin-1-ol

Cat. No.: B15052645

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 8-Methylphenazin-1-ol, a heterocyclic compound of interest to researchers in medicinal
chemistry and materials science. Due to the limited availability of experimental data in public
databases, this document presents a theoretical analysis based on the well-established
principles of NMR, Mass Spectrometry, and UV-Vis spectroscopy, drawing comparisons with
structurally related compounds. This guide is intended for researchers, scientists, and
professionals in drug development seeking a detailed understanding of the probable
spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 8-Methylphenazin-
1-ol. These predictions are derived from the analysis of the phenazine core structure and the
known effects of methyl and hydroxyl substituents on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 3C NMR chemical shifts for 8-Methylphenazin-1-ol are detailed below.
The phenazine core protons are expected to appear in the aromatic region (6 7.0-9.0 ppm),
with the hydroxyl and methyl groups influencing the chemical shifts of the nearby protons.
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Table 1: Predicted *H NMR Data for 8-Methylphenazin-1-ol (in CDCls, 400 MHz)

T Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-2 7.20-7.30 d 8.0

H-3 7.60-7.70 t 8.0

H-4 8.00 - 8.10 d 8.0

H-6 7.90 - 8.00 d 7.5

H-7 7.50-7.60 d 7.5

H-9 8.10 - 8.20 S

CHs 2.50-2.60 S

OH 9.00 - 10.0 br s

Table 2: Predicted 13C NMR Data for 8-Methylphenazin-1-ol (in CDCls, 100 MHz)
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Carbon Atom Predicted Chemical Shift (8, ppm)
C-1 155 - 160
C-2 115- 120
C-3 130 - 135
C-4 120 - 125
C-4a 140 - 145
C-ba 140 - 145
C-6 130 - 135
C-7 125 - 130
C-8 135 - 140
C-9 125 - 130
C-9a 140 - 145
C-10a 140 - 145
CHs 20-25

Mass Spectrometry (MS)

The predicted mass spectrum of 8-Methylphenazin-1-ol would exhibit a molecular ion peak
corresponding to its molecular weight. The fragmentation pattern is anticipated to involve the
loss of small neutral molecules and radicals.

Table 3: Predicted Mass Spectrometry Data for 8-Methylphenazin-1-ol
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miz Predicted Fragment
210 [M]* (Molecular lon)
195 [M - CHs]*

182 [M - COJ*

181 [M - CHOJ*

167 [M - CHs - COJ*

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 8-Methylphenazin-1-ol is expected to be characteristic of a
substituted phenazine, with absorption bands in both the UV and visible regions. The hydroxyl
and methyl groups are likely to cause a red shift (bathochromic shift) of the absorption maxima

compared to the parent phenazine molecule.

Table 4: Predicted UV-Vis Absorption Data for 8-Methylphenazin-1-ol (in Ethanol)

Predicted Amax (nm) Electronic Transition
~260 m—T
~370 m—T
~450 n - 1*

Experimental Protocols

The following are detailed, generic protocols for the spectroscopic analysis of an aromatic

heterocyclic compound such as 8-Methylphenazin-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.
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 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum using a standard pulse sequence. Typical parameters include
a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to
achieve a good signal-to-noise ratio.

o Acquire a 133C NMR spectrum using a proton-decoupled pulse sequence. A larger number
of scans and a longer relaxation delay may be necessary due to the lower natural
abundance and smaller gyromagnetic ratio of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent (e.g., methanol, acetonitrile).

 Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:

o Introduce the sample into the ion source. For ESI, this is typically done via direct infusion
or through a liquid chromatography system. For El, the sample is introduced via a direct
insertion probe or a gas chromatograph.

o Acquire the mass spectrum over a suitable mass range to include the expected molecular
ion.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL). From the
stock solution, prepare a series of dilutions to find a concentration that gives an absorbance
reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:

o Fill a quartz cuvette with the solvent to be used as a blank and record a baseline
spectrum.

o Fill a matched quartz cuvette with the sample solution and record the absorption spectrum
over a desired wavelength range (e.g., 200-800 nm).

Data Analysis: Identify the wavelengths of maximum absorbance (Amax) and, if the
concentration is known, calculate the molar absorptivity (€).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: Experimental workflow for spectroscopic analysis.
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» To cite this document: BenchChem. [Spectroscopic Profile of 8-Methylphenazin-1-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15052645#8-methylphenazin-1-ol-spectroscopic-
data-nmr-ms-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b15052645#8-methylphenazin-1-ol-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/product/b15052645#8-methylphenazin-1-ol-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/product/b15052645#8-methylphenazin-1-ol-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/product/b15052645#8-methylphenazin-1-ol-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15052645?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15052645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

